
N-(3-Iodoprop-2-yn-1-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Iodoprop-2-yn-1-yl)furan-2-carboxamide is a chemical compound that belongs to the class of furan carboxamides This compound features a furan ring substituted at the 2-position with a carboxamide group and an iodopropynyl group at the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Iodoprop-2-yn-1-yl)furan-2-carboxamide typically involves the reaction of furan-2-carboxylic acid with 3-iodoprop-2-yn-1-amine. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-Iodoprop-2-yn-1-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the iodopropynyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The furan ring and the iodopropynyl group can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules, especially in the presence of palladium catalysts.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and phosphines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the furan ring.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed to reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to the formation of oxidized or reduced furan derivatives.
Scientific Research Applications
N-(3-Iodoprop-2-yn-1-yl)furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in biochemical studies to investigate the interactions of furan carboxamides with biological targets.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3-Iodoprop-2-yn-1-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The iodopropynyl group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. The furan ring can also interact with biological macromolecules, influencing their function and activity. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-Iodoprop-2-yn-1-yl butylcarbamate: Similar in structure but with a butylcarbamate group instead of a furan carboxamide.
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: Contains a furan ring and a carboxamide group but differs in the presence of an indole moiety.
Uniqueness
N-(3-Iodoprop-2-yn-1-yl)furan-2-carboxamide is unique due to its specific combination of a furan ring, an iodopropynyl group, and a carboxamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
62939-07-5 |
|---|---|
Molecular Formula |
C8H6INO2 |
Molecular Weight |
275.04 g/mol |
IUPAC Name |
N-(3-iodoprop-2-ynyl)furan-2-carboxamide |
InChI |
InChI=1S/C8H6INO2/c9-4-2-5-10-8(11)7-3-1-6-12-7/h1,3,6H,5H2,(H,10,11) |
InChI Key |
LCWSPYYUQCQQOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)NCC#CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-Dimethyl-7-nitrobenzo[H]quinoline](/img/structure/B14506869.png)
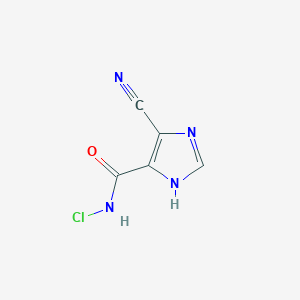
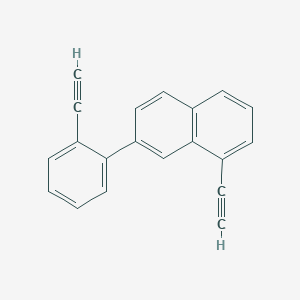
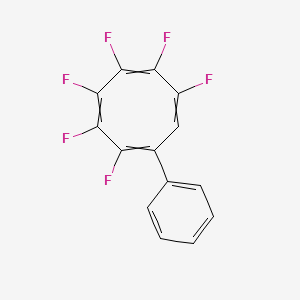
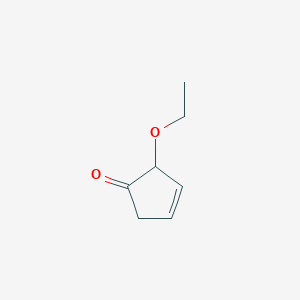
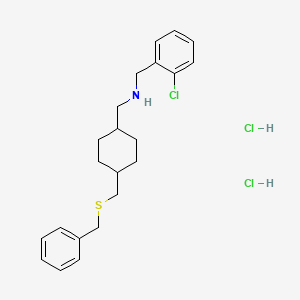
![3-(Chloromethylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14506904.png)

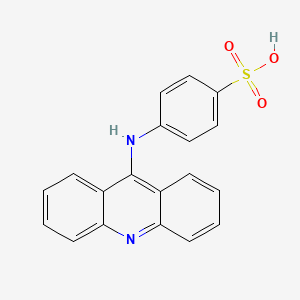

![3-(Pyridin-2-yl)pyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione](/img/structure/B14506935.png)
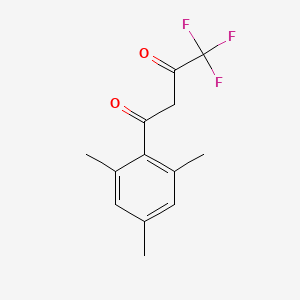
![N-[(Thiophen-2-yl)methyl]-1,2,3-thiadiazol-5-amine](/img/structure/B14506949.png)
![3-[(3-Iodophenyl)methylidene]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B14506950.png)
